molecular formula C17H22N2O3 B2998479 (2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone CAS No. 2418629-93-1

(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone

Cat. No. B2998479
CAS RN: 2418629-93-1
M. Wt: 302.374
InChI Key: PNHJTXQGWOOIOO-PNEQYALTSA-N
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Description

The compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The spirocyclic part of the molecule is “5-azaspiro[3.5]nonan-5-yl”, which indicates a nine-membered ring with one nitrogen atom and a five-membered ring attached at one carbon. The compound also contains an amine group (NH2) and a methanone group (C=O), both of which can participate in various chemical reactions .


Molecular Structure Analysis

The presence of the nitrogen atom in the ring system, along with the amine and methanone groups, would have a significant impact on the compound’s molecular structure. These groups are capable of forming hydrogen bonds, which could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The amine group can act as a nucleophile in reactions, while the methanone group can act as an electrophile. This means the compound could potentially undergo a variety of reactions, including nucleophilic addition and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like the amine and methanone in this compound would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Enantiodivergent Synthesis of Bis-Spiropyrrolidines

Spirocyclic compounds have been synthesized via a sequence of stepwise cycloadditions, demonstrating potential in medicinal chemistry due to their rigid and densely substituted homochiral structures (Conde, Rivilla, Larumbe, & Cossío, 2015).

Novel Photochemical Transformation to β-Lactams

A unique photoreaction of a related compound resulted in the formation of four β-lactam compounds, indicating the versatility of these structures in chemical transformations (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

Discovery of Microsomal Epoxide Hydrolase-Catalyzed Hydration

The study of a spiro oxetane-containing compound, AZD1979, revealed a NAD(P)H-independent metabolism pathway catalyzed by microsomal epoxide hydrolase, expanding the substrate specificity of this enzyme (Li, Hayes, Grönberg, Berggren, Castagnoli, & Weidolf, 2016).

Synthesis and Evaluation of Antiviral Spirothiazolidinone Derivatives

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity, demonstrating the potential of spirothiazolidinone scaffolds in developing new antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).

Glutathione S-transferase–Catalyzed Formation without Prior Bioactivation

The metabolism of AZD1979, containing a strained spiro-azetidine ring, involved a direct conjugation pathway catalyzed by glutathione S-transferases, highlighting a novel metabolism pathway for strained heterocycles (Li, Grönberg, Bangur, Hayes, Castagnoli, & Weidolf, 2019).

Future Directions

Further studies could focus on synthesizing this compound and studying its reactivity and potential biological activity. Its structure suggests it could be a candidate for medicinal chemistry research .

properties

IUPAC Name

(2-amino-5-azaspiro[3.5]nonan-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c18-12-9-17(10-12)7-3-4-8-19(17)16(20)15-11-21-13-5-1-2-6-14(13)22-15/h1-2,5-6,12,15H,3-4,7-11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHJTXQGWOOIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2(C1)CC(C2)N)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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